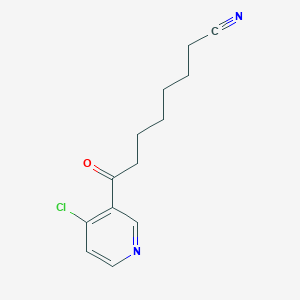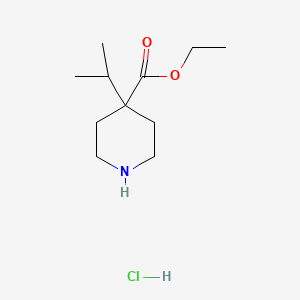
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile
説明
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known applications or uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Alzheimer's Disease Research
6-Chloro-pyridonepezils, chloropyridine-donepezil hybrids, have been designed for Alzheimer's disease treatment. These compounds, including chloropyridines, are effective cholinesterase inhibitors, with some showing potent inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). Notably, 6-chloro-pyridonepezil8 is 625-fold more selective for hAChE than hBuChE, making it a promising candidate for Alzheimer's therapy (Samadi et al., 2013).
Synthesis of New Derivatives
5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, prepared from reactions involving chloropyridine derivatives, have been used to synthesize new derivatives with diverse groups like amino, alkylthio, amido, etc. This demonstrates the versatility of chloropyridines in creating a wide range of chemical compounds (Chang et al., 2003).
Crown-Type Compounds Synthesis
New crown-type compounds incorporating chloropyridine units have been synthesized, showing potential for various applications. These compounds, such as those containing 4-pyrone units, have been created through specific reactions and characterized for their unique properties (Löwe et al., 1997).
Antihypertensive Activity
Chloropyridine derivatives have been explored in the synthesis of compounds like 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which show potent antihypertensive activity. These compounds have been tested for their effectiveness in treating hypertension, with some showing promising results (Bergmann & Gericke, 1990).
Multielectron Reduction and Oxidation
Chloropyridine-based compounds have been utilized in studies exploring electron-transfer capacity. These studies are crucial in understanding the redox behavior of these compounds, which can have significant implications in fields like electrochemistry and materials science (Kaim et al., 2002).
Metal Complexes Synthesis
Chloropyridine derivatives have been involved in the synthesis of metal complexes. These complexes, formed with metals like titanium, vanadium, and iron, highlight the potential of chloropyridines in coordination chemistry and their applications in catalysis and materials science (Masaguer & Mendiola, 1985).
Hydrogen Bond Studies
Research on structurally symmetrical intermolecular hydrogen bonds, involving compounds with pyridyl groups, provides insight into the steric conditions and polarizability of these bonds. This research is crucial in understanding molecular interactions and designing molecules with specific properties (Brzeziński & Zundel, 1980).
Water Oxidation Catalysts
Chloropyridine derivatives have been used in the synthesis of Ru complexes for water oxidation. This highlights the potential of these compounds in catalysis, particularly in energy-related applications like water splitting (Zong & Thummel, 2005).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary precautions for handling and storage.
将来の方向性
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound like “8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile”, some of this information may not be available. If you have a different compound or a more specific question, I’d be happy to try to help further!
特性
IUPAC Name |
8-(4-chloropyridin-3-yl)-8-oxooctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-7-9-16-10-11(12)13(17)6-4-2-1-3-5-8-15/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGUWRQNRQJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700279 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile | |
CAS RN |
890100-92-2 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















